molecular formula C10H7NO B15470645 1H-Benzofuro[2,3-B]pyrrole CAS No. 42904-13-2

1H-Benzofuro[2,3-B]pyrrole

Cat. No.: B15470645
CAS No.: 42904-13-2
M. Wt: 157.17 g/mol
InChI Key: LJXRXRBVGBGQND-UHFFFAOYSA-N
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Description

1H-Benzofuro[2,3-B]pyrrole is a fused heterocyclic compound comprising a benzofuran moiety (oxygen-containing aromatic ring) fused to a pyrrole ring (nitrogen-containing five-membered heterocycle). This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, materials science, and agrochemicals.

Properties

CAS No.

42904-13-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3H-[1]benzofuro[2,3-b]pyrrole

InChI

InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,11H

InChI Key

LJXRXRBVGBGQND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)NC=C3

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1H-Benzofuro[2,3-B]pyrrole with structurally related heterocycles, emphasizing synthesis, electronic properties, and applications.

Structural Analogues

Benzofuran Derivatives
  • Benzofuran derivatives are widely used in fragrances and pharmaceuticals but exhibit lower nitrogen-dependent bioactivity compared to this compound.
  • 2,3-Dihydrobenzofuran : The saturated variant lacks aromatic conjugation, diminishing electronic delocalization and rigidity.
Pyrrole and Indole Derivatives
  • Pyrrolo[2,3-B]pyrrole: Synthesized via the Nenitzescu reaction, this compound shares a fused pyrrole system but replaces the benzofuran moiety with a second pyrrole ring.
  • Indole : A benzene-fused pyrrole, indole is a ubiquitous pharmacophore (e.g., in serotonin). The replacement of benzene with benzofuran in this compound introduces an oxygen atom, which may enhance metabolic stability or alter binding kinetics in drug design.
Fused Polycyclic Heterocycles
  • Dipyrido[2,3-B;3',4'-D]pyrrole : Patented derivatives, such as 2-(6-nitropyridin-3-yl)-9H-dipyrido[2,3-B;3',4'-D]pyrrole, feature additional pyridine rings, increasing molecular complexity and nitrogen content. These compounds are tailored for specific pharmaceutical applications (e.g., kinase inhibition), highlighting the industrial relevance of fused heterocycles .

Electronic and Reactivity Profiles

Compound Key Features Reactivity Insights
This compound Fused benzofuran-pyrrole system; oxygen and nitrogen heteroatoms. Likely participates in electrophilic substitution at electron-rich pyrrole sites.
Pyrrolo[2,3-B]pyrrole Dual pyrrole rings; no oxygen. Higher basicity due to dual nitrogen centers; reactive in alkylation reactions .
Indole Benzene-pyrrole fusion; single nitrogen. Prone to electrophilic attack at C3; foundational in tryptophan-based drug design.
Dipyrido[2,3-B;3',4'-D]pyrrole Pyridine-pyrrole fusion; nitro substituents. Nitro groups enhance electron-withdrawing effects, directing regioselective reactions .

Q & A

Q. What are the primary synthetic routes for 1H-Benzofuro[2,3-B]pyrrole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Cadogan cyclization using nitroarene precursors and reducing agents like tributylphosphine, with yields dependent on solvent choice (e.g., THF vs. toluene) and temperature gradients during cyclization . Alternatively, the modified Nenitzescu reaction employs maleic anhydride and electron-rich amines under acidic conditions, requiring precise stoichiometry to avoid side products . Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating tautomerically pure forms .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

¹H/¹³C NMR is essential for identifying tautomeric forms: downfield-shifted aromatic protons (δ 6.1–7.3 ppm) confirm conjugation, while fused-ring carbons appear at δ 110–150 ppm . X-ray crystallography resolves ambiguities in regiochemistry, particularly for distinguishing 9aH- vs. 10H-tautomers . FT-IR (C=C/C-N stretches at 1500–1600 cm⁻¹) and HRMS validate molecular integrity .

Q. What are the common functionalization strategies for the pyrrole ring in this compound, and how do substituents affect its chemical behavior?

Electrophilic substitution (e.g., bromination at the 5-position using NBS) enhances reactivity for cross-coupling reactions . Substituents like ethynyl or sulfonyl groups (introduced via Sonogashira or Ullmann couplings) modulate electronic properties, improving solubility for polymer integration . Steric effects from bulky groups (e.g., benzyl) can hinder π-stacking in solid-state applications .

Q. How does the fused aromatic system influence the acid-base properties and aromatic stabilization energy of this compound compared to simple pyrrole derivatives?

The fused benzofuran-pyrrole system increases aromatic stabilization energy (ASE) by ~20 kcal/mol over pyrrole alone, as calculated via DFT (B3LYP/6-311+G )**, due to extended π-conjugation . The electron-rich pyrrole nitrogen (pKa ~3.5) exhibits weaker basicity than isolated pyrrole (pKa ~17) due to delocalization into the fused ring .

Q. What are the documented biological activity profiles of benzofuropyrrole derivatives, and what structural features correlate with target affinity?

Derivatives with sulfonyl or ethynyl groups show FGFR1 inhibition (IC₅₀ 10–50 nM) by forming hydrogen bonds with kinase active sites . Substituents at the 3-position enhance metabolic stability, while bromine at the 5-position improves DNA intercalation in anticancer studies .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be employed to predict the electronic properties and reactivity of this compound derivatives?

DFT calculations (B3LYP hybrid functional) accurately predict HOMO-LUMO gaps (ΔE ≈ 4.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites for regioselective functionalization . Time-dependent DFT (TD-DFT) models UV-Vis spectra (λmax ~350 nm) for optoelectronic applications .

Q. What strategies exist for resolving contradictions in tautomeric structure assignments of benzofuropyrrole derivatives observed in different studies?

Combine variable-temperature NMR (VT-NMR) to track tautomer equilibria and X-ray crystallography for definitive assignments . For ambiguous cases, isotopic labeling (²H/¹³C) at reactive positions can trace tautomerization pathways .

Q. What are the design considerations when incorporating this compound moieties into donor-acceptor conjugated polymers for electronic applications?

Optimize Suzuki polycondensation using dibromo-benzofuropyrrole monomers and thiophene donors (e.g., DiBDP) to achieve low bandgap polymers (~1.8 eV) . Side-chain engineering (e.g., alkyl vs. glycol groups) balances solubility and charge mobility in organic photovoltaics .

Q. How does the choice of catalyst system impact the regioselectivity in cross-coupling reactions involving benzofuropyrrole derivatives?

Pd(PPh₃)₄ favors C-5 arylation in Suzuki-Miyaura couplings, while CuI/1,10-phenanthroline enables C-3 ethynylation via Sonogashira reactions . Solvent polarity (DMF vs. THF) and base (Cs₂CO₃ vs. K₃PO₄) further modulate selectivity .

Q. What mechanistic insights have been gained from isotopic labeling studies on the ring-closing steps of benzofuropyrrole formation?

¹⁵N-labeling in Cadogan cyclization reveals a nitroso-intermediate pathway, with rate-determining N-O bond cleavage confirmed via kinetic isotope effects (KIE ≈ 1.8) . In Nenitzescu reactions, deuterated maleic anhydride shows proton transfer from the amine dictates cyclization regiochemistry .

Q. How can researchers reconcile discrepancies between calculated (DFT) and observed NMR chemical shifts in benzofuropyrrole systems?

Calibrate DFT (GIAO method) with empirical corrections for solvent effects (PCM model) and relativistic contributions. For example, scaling factors of 0.95–1.05 for ¹³C shifts reduce errors to <2 ppm .

Q. What innovative approaches have been developed for the enantioselective synthesis of chiral benzofuropyrrole derivatives?

Chiral phosphine ligands (e.g., Binap) in Pd-catalyzed asymmetric arylations achieve up to 90% ee . Enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes ester precursors of non-racemic benzofuropyrroles .

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